The synthesis of MRS2279 involves several key steps that utilize standard organic chemistry techniques. The process begins with the coupling of 2,6-dichloropurine with dibenzylether through a Mitsunobu reaction, yielding an intermediate compound. Subsequent steps include the removal of protecting groups and bis-phosphorylation using phosphoramidite chemistry to obtain the desired bis-phosphate precursor .
The synthesis has been optimized for both radioactive and non-radioactive forms of MRS2279, allowing for diverse applications in receptor binding studies .
MRS2279's molecular formula is C_13H_16Cl_2N_5O_4P, which includes a purine base modified with various functional groups that enhance its receptor binding properties. The structure features:
MRS2279 participates in specific chemical reactions primarily related to its interaction with the P2Y1 receptor. As an antagonist, it inhibits receptor activation by competitive binding to the receptor site.
The mechanism through which MRS2279 operates involves competitive inhibition at the P2Y1 receptor site. By binding to this receptor, MRS2279 prevents ADP from eliciting its physiological effects, such as platelet aggregation.
MRS2279 exhibits several notable physical and chemical properties:
MRS2279 has significant applications in scientific research, particularly in pharmacology and biochemistry:
Purinergic signaling represents a fundamental mechanism of intercellular communication mediated by extracellular nucleotides such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), uridine triphosphate (UTP), and uridine diphosphate (UDP). This system operates through two principal receptor classes: ligand-gated ion channel P2X receptors and G protein-coupled P2Y receptors. The P2Y receptor family comprises eight mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that exhibit distinct ligand preferences and downstream signaling pathways [3] [8]. These receptors are ubiquitously expressed and regulate diverse physiological processes including platelet aggregation, neurotransmission, immune responses, and vascular tone. P2Y receptors are classified into two subfamilies based on G protein coupling: P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily activate Gq proteins leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and protein kinase C (PKC) activation. Conversely, P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production [8].
Table 1: Classification and Signaling Properties of P2Y Receptor Subtypes
Receptor | Primary Agonists | G Protein Coupling | Major Signaling Pathways | Key Physiological Roles |
---|---|---|---|---|
P2Y1 | ADP | Gq | PLCβ activation, Ca2+ mobilization | Platelet shape change, synaptic plasticity |
P2Y2 | ATP/UTP | Gq, G12/13 | PLCβ activation, Rho/Rac activation | Epithelial ion transport, wound healing |
P2Y4 | UTP | Gq | PLCβ activation | Intestinal secretion |
P2Y6 | UDP | Gq, G12/13 | PLCβ activation, Rho activation | Macrophage activation, vascular tone |
P2Y12 | ADP | Gi/o | AC inhibition, PI3K activation | Platelet aggregation amplification |
The P2Y1 receptor holds particular significance in cardiovascular and neurological systems. In platelets, P2Y1 activation by ADP initiates shape change and intracellular calcium mobilization, representing the first wave of platelet activation preceding the irreversible aggregation mediated by P2Y12 receptors [8] [10]. Beyond hemostasis, P2Y1 receptors regulate gastrointestinal motility through mediation of inhibitory junction potentials in smooth muscle, particularly in the rat colon where they govern the fast component of inhibitory neurotransmission [2]. In the nervous system, P2Y1 receptors contribute to developmental neurogenesis by promoting neural stem cell proliferation through calcium-dependent mechanisms [5]. Pathologically, P2Y1 receptor signaling participates in atherosclerotic plaque formation, angiogenesis in tumor growth, and bone resorption processes. Recent evidence also reveals that P2Y1 receptors exhibit constitutive activity in human platelets, spontaneously activating Gq signaling in the absence of agonist, which may contribute to thrombotic susceptibility [10].
The development of selective P2Y1 antagonists emerged from the need to dissect purinergic signaling pathways and develop targeted therapeutic agents. Prior pharmacological tools exhibited limited selectivity or low affinity, complicating the interpretation of physiological studies. MRS2279 was developed within a medicinal chemistry program focused on modifying adenine nucleotide analogues to enhance receptor specificity and metabolic stability. Researchers introduced a 2-chloro substitution and methanocarba ring system locked in a Northern conformation to create high-affinity antagonists resistant to ectonucleotidase degradation [4] [7]. These modifications yielded compounds with nanomolar affinity and exceptional selectivity for P2Y1 over other P2Y subtypes and adenosine receptors. The pharmacological rationale for targeting P2Y1 stems from its pivotal role in platelet activation initiation without involvement in the irreversible aggregation phase mediated by P2Y12, suggesting that P2Y1 inhibition might offer antithrombotic efficacy with reduced bleeding risk compared to P2Y12 antagonists [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7